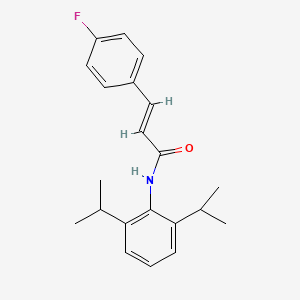

N-(2,6-diisopropylphenyl)-3-(4-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Aggregation-Induced Emission Active Copolymers : Copolymers with high molecular weights, including N-isopropyl acrylamide, have been synthesized and studied for their aggregation-induced emission (AIE) properties. These copolymers show comparable thermal stability and are soluble in common organic solvents as well as water (Zhou et al., 2015).

Synthesis of N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-Based Copolymers : A new acrylamide monomer with isopropyl and isopropylamidopropyl moieties was synthesized, and its copolymers were studied for their composition-dependent properties and drug delivery efficiency (Mondal et al., 2022).

Molecular Structure Analysis

- Characterization of Novel Derivatives : Synthesis and characterization of novel derivatives, including substituted 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl] allyl piperidine-4-benzisoxazoles, were described, focusing on the molecular structure and properties (Rathod et al., 2008).

Chemical Reactions and Properties

- Properties of Thermoresponsive Copolymers : Studies on poly(N-isopropylacrylamide-co-acrylamide) copolymer, focusing on its thermoresponsive behavior and its application in drug release, provide insights into the chemical properties and reactions (Fundueanu et al., 2009).

Physical Properties Analysis

- Study of Radical Homopolymerization : Investigation into the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) sheds light on the physical properties of related acrylamide polymers, such as their polymerization mechanisms and thermal properties (Huang et al., 2019).

Chemical Properties Analysis

- Fluorescence Quenching Studies : The use of acrylamide as a quencher in fluorescence studies of tryptophanyl residues in proteins highlights the chemical properties of acrylamide derivatives in sensing and probing protein structures (Eftink & Ghiron, 1976).

properties

IUPAC Name |

(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO/c1-14(2)18-6-5-7-19(15(3)4)21(18)23-20(24)13-10-16-8-11-17(22)12-9-16/h5-15H,1-4H3,(H,23,24)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQIDQTXGVQGPA-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[2,6-di(propan-2-yl)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)

![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5527409.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)

![3-butyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5527424.png)

![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)

![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)

![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B5527475.png)